molecular formula C22H26N2O5 B5107629 N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

Cat. No. B5107629
M. Wt: 398.5 g/mol
InChI Key: AJTAQVHNDYFLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DMHP, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of piperidinecarboxamide compounds and is structurally similar to other compounds that have been studied for their pharmacological effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. One proposed mechanism of action is that N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide may act as an agonist at the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. One area of research is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic effects. Another area of research is to investigate its potential effects on other physiological processes, such as pain perception and cognition. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in human subjects.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with piperidinecarboxylic acid to form N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Inflammation is another area of research where N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied, as it has been shown to have anti-inflammatory effects in animal models.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-17-6-4-16(5-7-17)22(26)24-12-10-15(11-13-24)21(25)23-19-9-8-18(28-2)14-20(19)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAQVHNDYFLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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